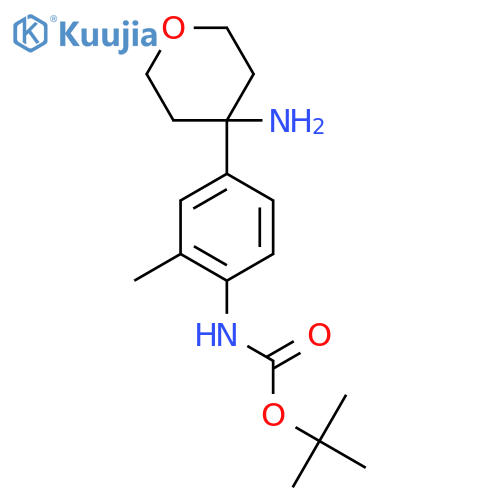

Cas no 2172567-09-6 (tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate)

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate

- 2172567-09-6

- tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate

- EN300-1627479

-

- インチ: 1S/C17H26N2O3/c1-12-11-13(17(18)7-9-21-10-8-17)5-6-14(12)19-15(20)22-16(2,3)4/h5-6,11H,7-10,18H2,1-4H3,(H,19,20)

- InChIKey: DTRRCRLLBQJVDU-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C2C=CC(=C(C)C=2)NC(=O)OC(C)(C)C)(CC1)N

計算された属性

- せいみつぶんしりょう: 306.19434270g/mol

- どういたいしつりょう: 306.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 73.6Ų

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1627479-1.0g |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 1g |

$1543.0 | 2023-05-26 | ||

| Enamine | EN300-1627479-0.5g |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 0.5g |

$1482.0 | 2023-05-26 | ||

| Enamine | EN300-1627479-2.5g |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 2.5g |

$3025.0 | 2023-05-26 | ||

| Enamine | EN300-1627479-10.0g |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 10g |

$6635.0 | 2023-05-26 | ||

| Enamine | EN300-1627479-0.25g |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 0.25g |

$1420.0 | 2023-05-26 | ||

| Enamine | EN300-1627479-1000mg |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 1000mg |

$1543.0 | 2023-09-22 | ||

| Enamine | EN300-1627479-10000mg |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 10000mg |

$6635.0 | 2023-09-22 | ||

| Enamine | EN300-1627479-500mg |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 500mg |

$1482.0 | 2023-09-22 | ||

| Enamine | EN300-1627479-2500mg |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 2500mg |

$3025.0 | 2023-09-22 | ||

| Enamine | EN300-1627479-5000mg |

tert-butyl N-[4-(4-aminooxan-4-yl)-2-methylphenyl]carbamate |

2172567-09-6 | 5000mg |

$4475.0 | 2023-09-22 |

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate 関連文献

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamateに関する追加情報

tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate, identified by the CAS registry number 2172567-09-6, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structural features, which include a tert-butyl group, a carbamate functional group, and a substituted phenyl ring. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the precise synthesis of tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate, allowing researchers to explore its potential in diverse applications. One of the most promising areas of research involves its use as an intermediate in the synthesis of advanced materials, such as high-performance polymers and nanomaterials. The compound's ability to undergo various chemical transformations, including nucleophilic substitutions and condensation reactions, has been extensively studied in recent years.

In addition to its role in materials science, tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate has also garnered attention in the field of medicinal chemistry. Its structural similarity to certain bioactive compounds suggests potential applications in drug design and development. Researchers have explored its ability to act as a precursor for bioisosteric replacements, which can enhance the pharmacokinetic properties of drugs without altering their biological activity significantly.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of a suitable phenol derivative with tert-butyl chloroformate in the presence of a base, followed by subsequent modifications to introduce the 4-aminooxan ring. Recent studies have focused on optimizing these reaction conditions to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles.

From an environmental perspective, the development of sustainable synthesis routes for tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate has become a priority. Scientists are increasingly adopting atom-efficient reactions and recyclable catalysts to minimize waste and reduce the environmental footprint of its production. These efforts align with global initiatives aimed at promoting sustainable chemical manufacturing practices.

In conclusion, tert-butyl N-4-(4-aminooxan-4-yl) span> - - - - - - - -< sup > sup > - methylpheny l carbamate represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies, ensure that it will remain a focal point for future research and innovation.

2172567-09-6 (tert-butyl N-4-(4-aminooxan-4-yl)-2-methylphenylcarbamate) 関連製品

- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)

- 85808-43-1(6-methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido1,2-apyrimidin-4-one)

- 84016-40-0(Nb(4-N-butylphenyl)phenol)

- 1030433-55-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol)

- 865592-89-8(2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide)

- 1807139-53-2(3-Bromo-4-ethoxy-5-fluorophenol)

- 2310123-85-2(N-(6-cyclopropylpyridin-3-yl)methylthiophene-3-carboxamide)

- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)

- 1805345-72-5(2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 851129-72-1(2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)